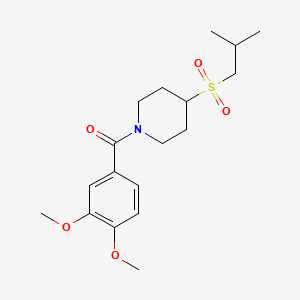

1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine

Description

1-(3,4-Dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a synthetic piperidine derivative characterized by a 3,4-dimethoxybenzoyl group at the 1-position and a 2-methylpropanesulfonyl (isobutylsulfonyl) moiety at the 4-position of the piperidine ring. This compound’s structural features—such as the electron-rich aromatic benzoyl group and the sulfonyl substituent—suggest possible interactions with central nervous system (CNS) targets, including histamine H3 receptors, which are implicated in cognitive and neurodegenerative diseases like Alzheimer’s .

Synthesis routes for analogous piperidine derivatives often involve reductive amination or nucleophilic substitution. For example, sodium borohydride has been used to reduce intermediates in the synthesis of structurally related 1-[1-(3,4-dimethoxybenzoyl)-ethyl]-4-[quinazolinon-3-yl]-piperidine derivatives .

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-13(2)12-25(21,22)15-7-9-19(10-8-15)18(20)14-5-6-16(23-3)17(11-14)24-4/h5-6,11,13,15H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYDRYKKKISMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 3,4-dimethoxybenzoyl group: This step often involves acylation reactions using 3,4-dimethoxybenzoyl chloride in the presence of a base.

Attachment of the 2-methylpropanesulfonyl group: This is usually done through sulfonylation reactions using 2-methylpropanesulfonyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown promising results in preclinical studies as an inhibitor of various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Specifically, it has been noted for its inhibitory effects on kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), both implicated in tumor angiogenesis and proliferation .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the disruption of signaling pathways that promote cell division and survival in cancer cells. By inhibiting RTKs, it may prevent the activation of downstream signaling cascades that lead to tumor growth .

Pharmacological Applications

Neurological Disorders

Research indicates that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter systems could be explored further for therapeutic interventions .

Anti-inflammatory Properties

There is evidence suggesting that 1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine can exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation .

Research Applications

In Vitro Studies

This compound serves as a valuable tool in laboratory settings for studying cellular mechanisms related to cancer and inflammation. Its ability to selectively inhibit certain kinases allows researchers to dissect complex signaling pathways and understand disease mechanisms better .

Case Studies

Several case studies have documented the efficacy of this compound in animal models, showcasing its potential to reduce tumor size and improve survival rates in treated subjects. These studies highlight the importance of further clinical trials to assess its safety and efficacy in humans .

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer therapy | Inhibition of receptor tyrosine kinases |

| Pharmacology | Neurological disorders | Neuroprotective effects |

| Anti-inflammatory treatment | Modulation of inflammatory pathways | |

| Research | In vitro studies on cellular mechanisms | Dissection of signaling pathways |

| Case studies on efficacy | Reduction of tumor size in animal models |

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1. Key Structural Features of Compared Compounds

Table 2. Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Receptor Selectivity : The 3,4-dimethoxybenzoyl group in the target compound may mimic catecholamine structures, enhancing interactions with CNS receptors compared to heterocyclic carbonyl groups in patent derivatives .

- Sulfonyl Group Impact : The 2-methylpropanesulfonyl moiety likely improves metabolic stability over ester or amide-containing derivatives (e.g., piperine), which are prone to hydrolysis .

- Synthetic Feasibility : The use of sodium borohydride in analogous syntheses () suggests scalable routes for the target compound, though sulfonyl group introduction may require additional optimization.

Biological Activity

1-(3,4-dimethoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and cytotoxic effects, particularly in cancer research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 303.39 g/mol

- Chemical Classification : Piperidine derivative

Synthesis

The synthesis of this compound involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-(2-methylpropanesulfonyl)piperidine. This reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane to facilitate the acylation process.

Cytotoxicity Studies

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that:

- Cytotoxic assays reveal that the compound exhibits selective toxicity towards several human tumor cell lines, including leukemia and breast cancer cells.

- IC50 values (the concentration required to inhibit cell growth by 50%) were determined in comparative studies against known cytotoxic agents like melphalan.

The proposed mechanism of action for this class of compounds includes:

- DNA Intercalation : Similar compounds have been shown to intercalate within DNA strands, disrupting replication and transcription processes.

- Topoisomerase Inhibition : The piperidine structure may inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various piperidine derivatives. The results indicated that compounds with similar structures to this compound showed promising results against breast and lung cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.